2-[(3-Methoxybenzyl)oxy]benzaldehyde is an organic compound characterized by its unique structure, which features a methoxybenzyl group attached to a benzaldehyde. Its molecular formula is , and it is classified under the category of substituted benzaldehydes. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic properties.
This compound can be synthesized from readily available starting materials in organic chemistry laboratories. Its synthesis often involves reactions with benzaldehyde derivatives and methoxybenzyl chloride, making it accessible for research and industrial applications.
2-[(3-Methoxybenzyl)oxy]benzaldehyde falls under the classification of aromatic aldehydes, specifically as a substituted benzaldehyde. Its structural characteristics place it within the broader category of phenolic compounds due to the presence of the methoxy group.
The synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde typically involves a nucleophilic substitution reaction. A common synthetic route is the reaction of 3-methoxybenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation.
The molecular structure of 2-[(3-Methoxybenzyl)oxy]benzaldehyde consists of:
2-[(3-Methoxybenzyl)oxy]benzaldehyde can undergo several chemical transformations:
The mechanism of action for 2-[(3-Methoxybenzyl)oxy]benzaldehyde primarily involves its interactions with biological targets, particularly proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on these biomolecules, potentially inhibiting their activity. This interaction may lead to downstream effects such as apoptosis in cancer cells, making this compound a candidate for further therapeutic exploration.
2-[(3-Methoxybenzyl)oxy]benzaldehyde has several scientific uses:
The development of benzyloxybenzaldehydes parallels advances in organic synthesis methodologies. Early routes involved O-alkylation reactions where substituted phenols reacted with benzyl halides under basic conditions (e.g., K₂CO₃/THF), followed by functional group modifications [10]. This approach enabled systematic exploration of structure-activity relationships (SAR) through substituent variations on both aromatic rings. Concurrently, catalytic oxidation methods for converting benzyl alcohols to benzaldehydes—using catalysts like Au/TiO₂ or ZnIn₂S₄—provided alternative pathways [8]. These synthetic innovations facilitated the creation of diverse libraries, including 2-[(3-Methoxybenzyl)oxy]benzaldehyde and its halogenated analogs like 5-bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde (CAS sc-318288) [9]. The primary driver for synthesizing such compounds was the observed antiproliferative activity of simple benzaldehyde derivatives in cancer models, which prompted intensive SAR studies [7] [10].
The molecular architecture of 2-[(3-Methoxybenzyl)oxy]benzaldehyde features two distinct aromatic systems connected by an ether linkage. The aldehyde group offers a reactive handle for chemical derivatization (e.g., forming thiosemicarbazones or oximes), while the 3-methoxybenzyl moiety enhances lipophilicity (LogP ≈ 3.09) [3] [4]. Physicochemical profiling reveals a boiling point of 397.4°C and density of 1.154 g/cm³, properties conducive to organic synthesis [3]. Crucially, the meta-methoxy substitution on the benzyl ring distinguishes this derivative from ortho or para analogs, conferring superior anticancer potency. Huang et al. demonstrated that this derivative (Compound 29) exhibited the strongest activity against HL-60 leukemia cells (IC₅₀ 12.4 µM) within a series of 34 analogs, inducing G2/M cell cycle arrest and apoptosis [10]. The table below compares key analogs:
Table 1: Structural-Activity Relationship of Select Benzyloxybenzaldehyde Analogs
Compound Variation | Cytotoxic Activity (HL-60 IC₅₀) | Key Observations |
---|---|---|
2-[(3-Methoxybenzyl)oxy]benzaldehyde | 12.4 µM | Highest potency; G2/M arrest & apoptosis |
5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde | Not reported | Commercially available (SCBT sc-318288) [9] |
3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde | Not reported | Dimethoxy analog (CAS 667412-89-7) [6] |
Unsubstituted benzyloxy analog | >50 µM | Lower activity than methoxy derivative [10] |
Despite promising anticancer data, fundamental gaps exist in understanding the molecular targets and therapeutic potential of 2-[(3-Methoxybenzyl)oxy]benzaldehyde. While benzaldehyde derivatives broadly inhibit 14-3-3ζ protein interactions—a mechanism linked to overcoming treatment resistance in pancreatic cancer—the specific role of this analog remains uncharacterized [2]. The 14-3-3ζ/H3S28ph complex regulates epithelial-mesenchymal plasticity (EMP) and genes like E2F2, SRSF1, and ID1, but whether 2-[(3-Methoxybenzyl)oxy]benzaldehyde modulates this axis is unknown [2]. Additionally, while parent compound benzaldehyde suppresses EMP in vivo, the structure-activity advantages of the 3-methoxybenzyloxy modification over simpler aldehydes lack rigorous mechanistic validation. Key research questions include:
Table 2: Critical Molecular Targets and Research Gaps
Target/Pathway | Evidence in Benzaldehydes | Knowledge Gap for 2-[(3-Methoxybenzyl)oxy]benzaldehyde |
---|---|---|
14-3-3ζ/H3S28ph interaction | BA derivatives disrupt this interface [2] | Direct binding and inhibition efficacy unconfirmed |
E2F2, ID1 transcription | Downregulated by benzaldehyde [2] | Impact on stemness genes not evaluated |
Apoptosis induction | Observed in HL-60 cells [10] | Upstream initiators (intrinsic/extrinsic) unknown |
Metastasis suppression | Parent benzaldehyde inhibits lung metastasis [2] | In vivo efficacy data lacking for this specific analog |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3